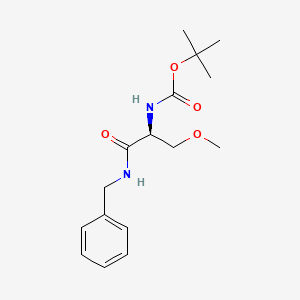

(S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate

Description

(S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate (CAS: 1253790-25-8) is a chiral carbamate derivative with the molecular formula C₁₆H₂₄N₂O₄ and molecular weight 308.37 g/mol . It serves as a critical intermediate in synthesizing Lacosamide (Vimpat®), an anticonvulsant drug approved for partial-onset seizures and neuropathic pain . The compound features a tert-butyloxycarbonyl (Boc) protective group, a benzylamide moiety, and a methoxy substituent at the C3 position, which distinguishes it from other analogs. Its synthesis typically involves coupling Boc-protected amino acids with benzylamine derivatives, followed by purification via flash chromatography (FC) or recrystallization .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-13(11-21-4)14(19)17-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)(H,18,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWWJSJMNBJIKR-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with (S)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to 0°C

- Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of carbamates often involves the use of phosgene or its derivatives. for more specialized compounds like (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, the synthesis is typically carried out in smaller batches under controlled laboratory conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.

Oxidation: It can undergo oxidation reactions to form N-oxides or other oxidized derivatives.

Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide)

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid

Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products

The major products formed from these reactions include the corresponding amines, N-oxides, and substituted carbamates .

Scientific Research Applications

Synthesis Pathways

The synthesis of (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate typically involves several key steps:

- Formation of the Benzylamine Derivative : The initial step often includes the reaction of benzylamine with a methoxypropionamide derivative under acidic conditions to yield the desired amine product.

- Carbamate Formation : The next step involves the reaction of the amine with tert-butyl chloroformate to form the carbamate. This is typically conducted in a solvent such as dichloromethane, under controlled temperatures to maximize yield and purity .

- Purification : The final product is usually purified through techniques such as column chromatography or recrystallization to ensure high purity for biological testing.

Biological Activities

(S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate has shown promise in several biological applications:

Anticonvulsant Activity

Research indicates that derivatives of this compound may exhibit anticonvulsant properties. For instance, related compounds have been studied for their efficacy in treating epilepsy by modulating neurotransmitter systems, particularly through sodium channel inhibition .

Neuroprotective Effects

Studies have suggested that compounds similar to (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells .

Analgesic Properties

Preliminary investigations into the analgesic effects of this compound indicate its potential for pain management, possibly through pathways involving opioid receptors or other pain modulation mechanisms .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate:

| Study | Findings | Application |

|---|---|---|

| Study 1 | Demonstrated anticonvulsant activity in animal models | Potential treatment for epilepsy |

| Study 2 | Showed neuroprotective effects against oxidative stress | Possible therapeutic use in neurodegenerative diseases |

| Study 3 | Investigated analgesic properties through receptor binding assays | Development of new pain relief medications |

Mechanism of Action

The mechanism of action of (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate primarily involves its role as a protecting group. The compound forms a stable carbamate linkage with the amine group, protecting it from unwanted reactions during synthesis. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine .

Comparison with Similar Compounds

Key Observations :

- C3 Substituent : The methoxy group in the target compound enhances polarity compared to phenyl (2j) or alkyl (2k) groups, influencing solubility and crystallization behavior.

- Stereochemistry: The (R)-enantiomer () crystallizes in a monoclinic system (space group P2₁), while the (S)-form is used in Lacosamide synthesis. Stereochemistry critically affects biological activity .

- Synthetic Routes: All analogs derive from Boc-protected amino acids (e.g., Boc-L-Ala, Boc-L-Phe) coupled with benzylamine, but purification methods vary (FC vs. recrystallization).

Physical and Spectral Properties

Key Observations :

- Melting Points : Alkyl-substituted analogs (e.g., 2k) exhibit lower melting points than aromatic analogs (2j), likely due to reduced crystal packing efficiency.

- Optical Rotation : The target compound’s (S)-configuration and methoxy group may contribute to distinct optical activity, though specific data are unavailable.

Biological Activity

(S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, also known by its CAS number 1253790-25-8, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H24N2O4 |

| Molecular Weight | 308.37 g/mol |

| CAS Number | 1253790-25-8 |

| Purity | >95% |

| Storage Conditions | Sealed in dry, 2-8°C |

Neurotransmitter Modulation

Research indicates that compounds similar to (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate may act as positive allosteric modulators of glutamate transporters, particularly EAAT2. This modulation can enhance glutamate uptake in glial cells, which is crucial for maintaining synaptic function and reducing excitotoxicity associated with neurological disorders .

Antiseizure Activity

A study highlighted the antiseizure properties of structurally related compounds, suggesting that (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate may exhibit similar effects. In vivo testing in mouse models demonstrated broad-spectrum antiseizure activity without significant central nervous system-related adverse effects .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to assess the drug-like properties of any new compound. Although specific data for (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate are scarce, related compounds have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, they exhibited good permeability in artificial membrane assays and stability in human liver microsomes .

Case Study 1: Antiseizure Efficacy

In a study involving various seizure models, compounds similar to (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate demonstrated effective seizure control. The maximal electroshock (MES) model revealed that these compounds could significantly reduce seizure duration and frequency compared to controls .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective potential of related compounds in models of oxidative stress. Results indicated that these compounds could mitigate neuronal damage by enhancing glutathione levels and reducing reactive oxygen species (ROS), suggesting a protective role against neurodegenerative processes .

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate with high enantiomeric purity?

Answer: The compound can be synthesized via an asymmetric Mannich reaction , leveraging chiral intermediates to ensure stereochemical fidelity. A validated protocol involves:

Q. How is the structural integrity of the compound confirmed post-synthesis?

Answer: 1H-NMR spectroscopy is critical for verifying the carbamate backbone and stereochemistry. Key spectral features include:

Q. What safety protocols are essential for handling this compound?

Answer:

- Storage : Refrigerated (2–8°C), tightly sealed containers to prevent hydrolysis .

- PPE : OSHA-compliant goggles, gloves, and lab coats; avoid inhalation/contact .

- Spill management : Use dry sand or alcohol-resistant foam; collect waste in licensed containers .

Advanced Research Questions

Q. How can stereochemical control be optimized during synthesis to minimize racemization?

Answer:

- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (S)-tert-butyl carbamate) to enforce configuration .

- Low-temperature conditions : Reduce thermal agitation during imine formation (e.g., −20°C in anhydrous THF) .

- Kinetic resolution : Employ asymmetric catalysts (e.g., organocatalysts) to enhance diastereoselectivity .

Q. What computational tools aid in predicting reactivity or stability of this carbamate?

Answer:

Q. How do reaction solvent and pH influence carbamate stability in aqueous media?

Answer:

- Solvent polarity : Hydrophobic solvents (e.g., chloroform) stabilize the Boc group, while polar solvents (e.g., DMSO) accelerate hydrolysis.

- pH dependence : Acidic conditions (pH < 4) protonate the carbamate nitrogen, increasing susceptibility to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.